![molecular formula C22H19BrN4O3 B2796630 N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941938-43-8](/img/no-structure.png)
N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H19BrN4O3 and its molecular weight is 467.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
- The pyrazole-acetamide derivatives, related to the chemical of interest, have been utilized in synthesizing Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity, highlighting their potential in biomedical applications, particularly in managing oxidative stress-related disorders (Chkirate et al., 2019).
Antimicrobial Activities
- Novel thiazole derivatives incorporating pyrazole moiety, structurally related to the compound , exhibited significant antibacterial and antifungal activities. This suggests the potential use of such compounds in developing new antimicrobial agents (Saravanan et al., 2010).
Biomedical Applications and Inflammatory Disease Regulation
- A compound structurally similar to the specified chemical showed promise for various biomedical applications, including the regulation of inflammatory diseases. This was determined through docking studies, suggesting its potential in drug development for inflammatory conditions (Ryzhkova et al., 2020).
Anticancer and Antiviral Properties
- Pyrazoline-substituted 4-thiazolidinones, related to the target compound, demonstrated selective inhibition of leukemia cell lines and high activity against certain virus strains, indicating their potential in anticancer and antiviral therapies (Havrylyuk et al., 2013).
Anti-inflammatory Activity
- Derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showed significant anti-inflammatory activity, which is relevant to the chemical in focus, indicating potential use in treating inflammation-related disorders (Sunder & Maleraju, 2013).
Computational and Pharmacological Evaluation
- 1,3,4-oxadiazole and pyrazole novel derivatives, including the target compound, were computationally and pharmacologically evaluated for toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. This points to their diverse therapeutic applications (Faheem, 2018).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves the reaction of 4-bromobenzoyl chloride with 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-amine in the presence of a base to form the intermediate N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide. The intermediate is then reacted with acetic anhydride and a base to form the final product.", "Starting Materials": [ "4-bromobenzoyl chloride", "2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-amine", "base", "acetic anhydride" ], "Reaction": [ "Step 1: 4-bromobenzoyl chloride is added to a solution of 2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-amine in the presence of a base such as triethylamine or pyridine. The reaction mixture is stirred at room temperature for several hours to form the intermediate N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide.", "Step 2: Acetic anhydride and a base such as triethylamine or pyridine are added to the reaction mixture from step 1. The reaction mixture is stirred at room temperature for several hours to form the final product N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide.", "Step 3: The final product is isolated by filtration, washed with a suitable solvent such as diethyl ether, and dried under vacuum." ] } | |
CAS RN |
941938-43-8 |
Molecular Formula |
C22H19BrN4O3 |
Molecular Weight |
467.323 |
IUPAC Name |
N-(4-bromophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C22H19BrN4O3/c1-2-30-18-9-3-15(4-10-18)19-13-20-22(29)26(11-12-27(20)25-19)14-21(28)24-17-7-5-16(23)6-8-17/h3-13H,2,14H2,1H3,(H,24,28) |
InChI Key |
UVBLUWBECNOESS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)Br |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




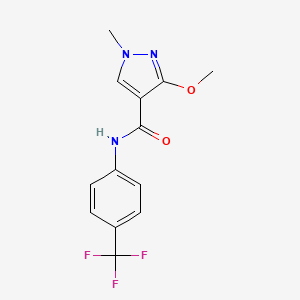
![2-{[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2796550.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-2,3-dihydroquinoline-7-carboxylic acid](/img/structure/B2796552.png)
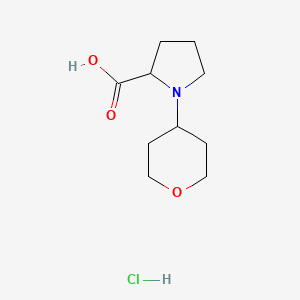
![Methyl 2-({[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2796554.png)

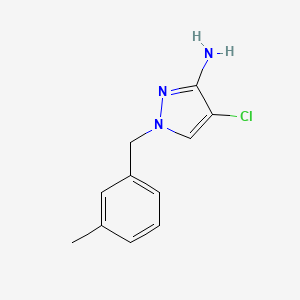
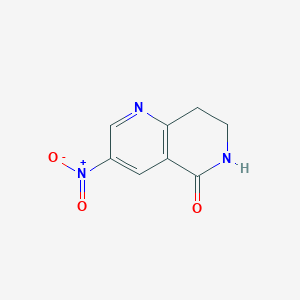
![2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2796563.png)
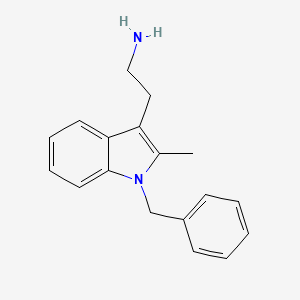
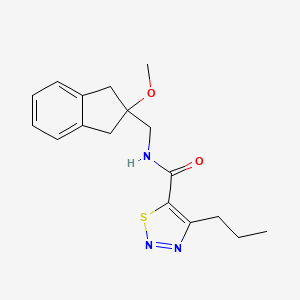
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2796568.png)
![4-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2796570.png)